![molecular formula C25H20FNO3 B2920100 1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one CAS No. 902623-91-0](/img/structure/B2920100.png)
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methyl-1,4-dihydroquinolin-4-one is a useful research compound. Its molecular formula is C25H20FNO3 and its molecular weight is 401.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Fluorescence Applications
Quinoline derivatives are known for their efficiency as fluorophores, utilized in biochemistry and medicine for studying various biological systems. The search for new, more sensitive, and selective compounds for fluorescence applications continues, with quinoline derivatives, particularly aminoquinolines, showing promise as potential antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013). Moreover, specific quinolone derivatives have been identified to exhibit strong fluorescence in a wide pH range of aqueous media, indicating their potential as fluorescent labeling reagents (Hirano et al., 2004).
Drug Discovery and Medicinal Chemistry
In drug discovery, certain quinazoline and quinoline derivatives have been synthesized and evaluated for their cytotoxic activities against tumor cell lines. These compounds, including those with modifications to the benzoyl ring, have shown significant inhibitory activity, highlighting their potential as antitumor agents. One study describes the design, synthesis, and preclinical evaluation of new 2-phenylquinolin-4-one derivatives, demonstrating their significant effect on cancer cell lines and suggesting a mechanism of action through the inhibition of tyrosine autophosphorylation of specific receptors (Chou et al., 2010).
Synthesis and Chemical Transformations
Research has also focused on the synthesis and transformations of quinoline derivatives, aiming to optimize their production for further applications. Techniques such as the telescoping process have been introduced to improve the synthesis routes of key intermediates in medicinal chemistry laboratories, enhancing the efficiency and yield of these compounds for drug discovery (Nishimura & Saitoh, 2016). Another aspect of research involves the development of eco-friendly protocols for synthesizing novel quinoline derivatives, emphasizing operational simplicity, short reaction times, and the use of water as an environmentally friendly solvent (Yadav, Vagh, & Jeong, 2020).
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-6-methylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FNO3/c1-16-6-11-23-21(12-16)25(29)22(24(28)18-7-9-20(30-2)10-8-18)15-27(23)14-17-4-3-5-19(26)13-17/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWAADYKRKBMGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

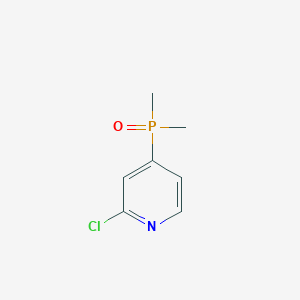

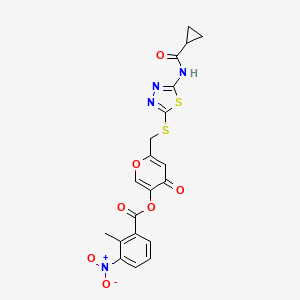

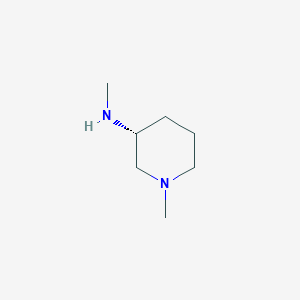
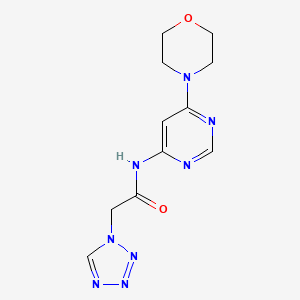
![8-[(2-Furylmethyl)thio]-5-nitroquinoline](/img/structure/B2920028.png)
![N1-(4-fluorophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2920030.png)

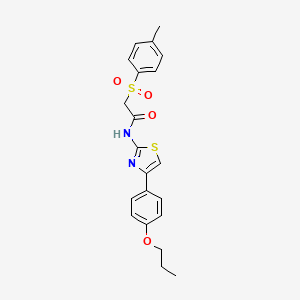

![Benzyl[2-(3-methoxyphenyl)ethyl]amine](/img/structure/B2920036.png)
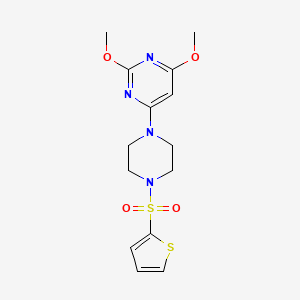
![1-[8-(4-methoxybenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]piperidine-4-carboxamide](/img/structure/B2920039.png)